Glycotriosyl glutamine

Description

Contextualization of Glycotriosyl Glutamine as a Glycopeptide Analogue

This compound is identified as a synthetic analogue of glycopeptides. medchemexpress.eumedchemexpress.com Glycopeptides are a class of molecules composed of a peptide backbone to which carbohydrate units, or glycans, are attached. wikipedia.orgbeilstein-journals.org This structural motif is fundamental to many biological recognition processes. This compound, by mimicking a portion of these larger, naturally occurring molecules, provides researchers with a simplified and precisely defined chemical entity to probe specific molecular interactions. medchemexpress.eumedchemexpress.com

Its structure consists of a glutamine residue linked to a trisaccharide (a chain of three sugar units). nih.gov This conjugation of a carbohydrate to an amino acid allows it to serve as a model for studying the roles of specific sugar-amino acid linkages. nih.gov Research has utilized this compound to induce specific biological responses in laboratory settings, such as focal glomerulonephritis in rat models, highlighting its utility in investigating disease mechanisms at the molecular level. medchemexpress.eumedchemexpress.com

Table 1: Structural and Functional Context of this compound

| Feature | Description |

|---|---|

| Classification | Synthetic Glycopeptide Analogue medchemexpress.eumedchemexpress.com |

| Core Components | Glutamine, Trisaccharide |

| Research Utility | Model for studying glycan-peptide interactions, tool for inducing specific biological responses in research models medchemexpress.eumedchemexpress.comnih.gov |

Historical Trajectories of Glycopeptide and Glycotriosyl Compound Investigations

The investigation of glycopeptides has a rich history, initially spurred by the discovery of glycopeptide antibiotics like vancomycin (B549263) in the mid-1950s. wikipedia.orgnih.gov These naturally occurring compounds, with their complex cyclic peptide structures adorned with sugar molecules, became crucial in clinical applications and simultaneously posed significant challenges for synthetic chemists. nih.govrsc.org The initial focus of research was on their isolation, structure elucidation, and understanding their mechanism of action. nih.gov

The timeline below highlights key milestones in the history of glycopeptide antibiotic research:

1950s: Discovery of the first glycopeptide antibiotics, vancomycin and ristocetin. nih.gov

1978: Teicoplanin, a lipoglycopeptide, was first reported. wikipedia.orgnih.gov

Late 1990s: The first total syntheses of vancomycin were achieved, a landmark in synthetic chemistry. nih.gov

2000s-Present: Development of second-generation semisynthetic glycopeptides like telavancin, dalbavancin, and oritavancin (B1663774) to address antibiotic resistance. nih.govacs.orgnih.gov

Investigations into "glycotriosyl" compounds, referring to molecules containing a three-sugar unit, have often been part of the broader effort to synthesize fragments of or analogues to complex natural glycoconjugates. researchgate.netjst.go.jppsu.edu These synthetic efforts have been crucial for creating specific probes and tools, like this compound, to dissect the biological functions of the carbohydrate portions of glycopeptides and glycoproteins. jst.go.jp

Paradigms of Contemporary Research into Chemically Modified Amino Acid Conjugates

Modern biochemical research increasingly relies on the synthesis of chemically modified amino acid conjugates to explore and manipulate biological systems. nih.govrsc.orgresearchgate.net This field has moved beyond the study of naturally occurring molecules to the rational design and synthesis of novel conjugates with specific properties. rsc.orgmdpi.com The conjugation of molecules like lipids, polymers (e.g., PEG), and fluorophores to amino acids or peptides can dramatically alter their properties and functions. mdpi.comacs.org

Current research paradigms focus on several key areas:

Site-Specific Modification: Developing chemical methods to attach molecules to specific amino acids within a peptide or protein sequence. nih.govacs.org This allows for precise control over the structure and function of the resulting conjugate.

Improving Pharmacokinetics: Modifying natural compounds or drugs with amino acids to enhance their solubility, stability, and absorption. mdpi.com

Developing Novel Therapeutics: Creating new classes of drugs, such as antibody-drug conjugates (ADCs), where potent cytotoxic agents are linked to antibodies for targeted cancer therapy. nih.govrsc.orgresearchgate.net

Probing Biological Mechanisms: Using synthetic amino acid conjugates as tools to study enzyme mechanisms, protein-protein interactions, and cellular signaling pathways. acs.orgcellsignal.com

The synthesis of glutamine-based glycopeptides, such as this compound, fits squarely within this paradigm. nih.gov These molecules are designed as precise tools to investigate biological phenomena, such as the recognition of non-standard amino acid sequences by glycosylation machinery. nih.gov The ability to chemically synthesize these conjugates provides researchers with homogenous, well-defined materials essential for detailed biological studies. beilstein-journals.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Alanine |

| Arginyl-Glutamine |

| Aspartate |

| Dalbavancin |

| Glutamate (B1630785) |

| Glutamine |

| This compound |

| Leucine |

| Oritavancin |

| Pyruvate |

| Ristocetin |

| Teicoplanin |

| Telavancin |

Based on an extensive search of scientific literature and chemical databases, the compound "this compound" does not appear to be a recognized or characterized substance. There is no available scientific data regarding its molecular architecture, synthetic methodologies, or specific analytical characterization.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound." The fundamental information required to construct such an article does not exist in the public domain or scientific literature.

I can, however, offer to create a detailed article on a related, well-documented subject, such as:

A specific, known glycopeptide antibiotic like Vancomycin or Teicoplanin. This would allow for a comprehensive discussion of its structural elucidation using the advanced techniques mentioned in your outline.

The general principles of glycopeptide structural analysis. This article could explain the application of NMR, Mass Spectrometry, and computational modeling for characterizing this important class of biomolecules, using examples of real, studied compounds.

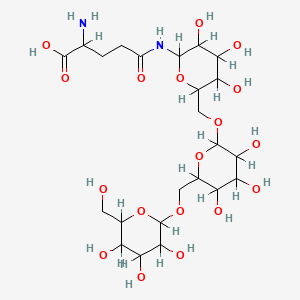

Structure

2D Structure

Properties

CAS No. |

83235-86-3 |

|---|---|

Molecular Formula |

C23H40N2O18 |

Molecular Weight |

632.6 g/mol |

IUPAC Name |

2-amino-5-oxo-5-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]amino]pentanoic acid |

InChI |

InChI=1S/C23H40N2O18/c24-6(21(37)38)1-2-10(27)25-20-17(34)14(31)12(29)8(41-20)4-39-23-19(36)16(33)13(30)9(43-23)5-40-22-18(35)15(32)11(28)7(3-26)42-22/h6-9,11-20,22-23,26,28-36H,1-5,24H2,(H,25,27)(H,37,38) |

InChI Key |

FBRQDLODWVMGEI-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)NC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O)O)C(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

alpha-Glc-(1->6)beta-Glc-(1->6)alpha-Glc-(1-Gln) glycotriosyl glutamine TriGlc-Gln |

Origin of Product |

United States |

Molecular Architecture and Synthetic Methodologies of Glycotriosyl Glutamine

Synthetic Pathways and Chemo-Enzymatic Approaches to this compound and Analogues

The synthesis of complex glycosylated molecules like this compound typically involves a combination of chemical and enzymatic methods, a field known as chemo-enzymatic synthesis. This approach leverages the precision of enzymes for creating specific glycosidic bonds and the versatility of chemical synthesis for constructing the core amino acid and initial sugar moieties.

Chemical Synthesis Protocols for this compound

The purely chemical synthesis of a compound like this compound, which features a trisaccharide ("glycotriosyl") linked to a glutamine residue, is a multi-step process. It generally begins with the synthesis of the individual components—the protected amino acid and the activated glycan—followed by their coupling.

A common strategy for the synthesis of N-linked glyco-amino acids involves the preparation of a glycosylamine from the desired oligosaccharide, which is then coupled to a suitably protected aspartic or glutamic acid derivative. In the case of glutamine, the side-chain amide presents a unique challenge compared to the carboxylic acid of glutamic acid.

A general chemical pathway to a glycosylated glutamine would involve the following key steps:

Preparation of the Glycosyl Donor: The "glycotriosyl" moiety, a trisaccharide, must first be assembled. This is a complex task in itself, requiring a series of protection and deprotection steps to selectively link the three monosaccharide units in the correct sequence and with the desired stereochemistry. The resulting trisaccharide is then converted into a suitable glycosyl donor, such as a glycosyl halide, trichloroacetimidate, or glycosyl azide (B81097). The conversion of a glycosyl azide to a glycosylamine is a common method for preparing the intermediate needed for coupling to the amino acid.

Protection of Glutamine: The glutamine molecule must be appropriately protected to prevent side reactions during the coupling process. This typically involves protecting the α-amino group (e.g., with Fmoc or Boc) and the α-carboxyl group (e.g., as a methyl or t-butyl ester).

Coupling Reaction: The activated glycosyl donor is then reacted with the protected glutamine. For N-glycosylation of the side-chain amide of glutamine, this is a non-standard linkage, as N-glycosylation in nature occurs on asparagine. However, synthetic methods can achieve this. One approach involves the regioselective opening of a cyclic glutamic anhydride (B1165640) derivative with a per-O-acetylated glycopyranosyl amine, which can lead to the formation of N-glycosylated isoglutamine (B555469) conjugates.

Deprotection: Finally, all protecting groups on the glycan and the amino acid are removed to yield the final this compound.

A representative, though not specific to this compound, chemical synthesis approach for a glycosylated glutamine derivative is outlined below:

| Step | Description | Key Reagents and Conditions |

| 1 | Synthesis of Glycosylamine | Starting from a protected trisaccharide azide, catalytic hydrogenation (e.g., using H₂/Pd) can yield the corresponding glycosylamine. |

| 2 | Coupling to Protected Glutamic Acid | The glycosylamine is coupled to a protected glutamic acid derivative (e.g., Fmoc-Glu-OtBu) using a peptide coupling reagent like HBTU. |

| 3 | Amidation of γ-Carboxyl Group | The free γ-carboxyl group of the glutamic acid residue is then amidated to form the glutamine side chain. |

| 4 | Deprotection | The Fmoc and t-butyl protecting groups are removed using piperidine (B6355638) and trifluoroacetic acid (TFA), respectively. Protecting groups on the glycan are removed under appropriate conditions (e.g., Zemplén deacetylation for acetyl groups). |

Enzymatic Derivatization and Biocatalytic Strategies for Glycosylated Amino Acids

Enzymatic and chemo-enzymatic strategies offer significant advantages in terms of stereoselectivity and regioselectivity for the synthesis of complex glycoconjugates. These methods often involve the use of glycosyltransferases or endoglycosidases.

For the synthesis of glycosylated glutamine, a key chemo-enzymatic strategy involves:

Chemical Synthesis of a Primer: A glutamine derivative with a single N-acetylglucosamine (GlcNAc) attached to its side-chain amide is first chemically synthesized. This N-acetylglucosaminyl-glutamine serves as an acceptor substrate for an enzyme.

Enzymatic Transglycosylation: An endo-β-N-acetylglucosaminidase (ENGase), such as Endo-M from Mucor hiemalis, is then used to transfer a larger oligosaccharide from a donor substrate to the GlcNAc-glutamine acceptor. The donor substrate is typically a readily available glycoprotein (B1211001) or a glycopeptide from which the enzyme can cleave the desired glycan. medchemexpress.commdpi.combachem.com

This chemo-enzymatic approach allows for the construction of complex glycan structures on a glutamine core with high efficiency and precision. Research has shown that N-acetylglucosaminyl glutamine can act as a good acceptor for the transglycosylation activity of Endo-M, enabling the synthesis of glutamine-linked complex-type oligosaccharides. bachem.com

Biocatalysis also plays a crucial role in the synthesis of the building blocks for these methods. Enzymes can be used for:

Synthesis of Sugar Nucleotides: These are the activated sugar donors used by glycosyltransferases.

Regioselective Modification of Carbohydrates: Enzymes like lipases can be used for the selective protection and deprotection of sugar hydroxyl groups, simplifying complex chemical synthesis routes. nih.gov

The table below summarizes key enzymes and their roles in the biocatalytic synthesis of glycosylated amino acids:

| Enzyme Family | Specific Enzyme Example | Role in Synthesis |

| Endoglycosidases (ENGases) | Endo-M (Mucor hiemalis) | Catalyzes the transfer of complex oligosaccharides to a GlcNAc-glutamine acceptor (transglycosylation). medchemexpress.commdpi.combachem.com |

| Glycosyltransferases | Various | Transfer single sugar residues from activated sugar nucleotides (e.g., UDP-Gal, CMP-Neu5Ac) to extend a glycan chain. |

| Lipases | Candida antarctica lipase (B570770) B (CALB) | Used for regioselective acetylation and deacetylation of carbohydrates, serving as protecting groups in chemical synthesis steps. nih.gov |

| Amidohydrolases | Peptide-N(4)-(N-acetyl-beta-D-glucosaminyl) asparagine amidase F (PNGase F) | While typically used for cleaving N-glycans from asparagine, its lack of activity on glutamine-linked glycans can be used as an analytical tool to confirm the linkage type. medchemexpress.com |

Biological Activities and Pathophysiological Implications of Glycotriosyl Glutamine

Nephritogenic Mechanisms Elicited by Glycotriosyl Glutamine

The administration of this compound in animal models has been shown to trigger distinct pathological changes within the kidney, primarily affecting the glomeruli. These changes provide a valuable experimental model for studying certain forms of human kidney disease.

Research has demonstrated that a single injection of this compound can successfully induce glomerular lesions in rats. nih.gov A characteristic morphological change observed in these lesions is the development of focal glomerulonephritis (FGN). nih.gov FGN is a condition where only a portion of the glomeruli in the kidney are inflamed. This experimental model is considered significant because the morphological changes seen in the early stages of sclerosing glomerulonephritis, which can lead to end-stage kidney disease, are often identical to those of FGN. nih.gov The ability to induce FGN with a synthetic compound like this compound provides a controlled method for investigating the pathogenesis of this form of glomerulonephritis. nih.gov

A second hallmark of the glomerular lesions induced by this compound is the appearance of myeloid bodies within the epithelial cells of the podocytes. nih.gov Podocytes are highly specialized cells that wrap around the capillaries of the glomerulus and play a crucial role in the filtration of blood. The formation of myeloid bodies, which are lamellated phospholipid accumulations within lysosomes, is indicative of cellular injury and disordered lipid metabolism. This finding directly implicates podocyte damage as a key event in the nephrotoxicity of this compound.

Table 1: Pathological Findings in Experimental Models Following this compound Administration

| Pathological Finding | Affected Cell Type/Structure | Significance in Experimental Model |

| Focal Glomerulonephritis (FGN) | Glomeruli | Provides a model for early-stage sclerosing glomerulonephritis. nih.gov |

| Myeloid Bodies | Podocyte Epithelial Cells | Indicates direct podocyte injury and disrupted cellular metabolism. nih.gov |

| Glomerular Lesions | Glomeruli | Demonstrates the nephritogenic potential of the compound. nih.gov |

While the induction of FGN and myeloid bodies by this compound is established, the precise cellular and molecular signaling pathways that mediate these pathological changes remain to be fully elucidated. The injury to podocytes is a central event in the development of FGN. medscape.com In broader contexts of podocyte injury leading to FGN, various signaling pathways have been implicated, including those involving G-protein coupled receptors (GPCRs) and the epidermal growth factor receptor (EGFR), which can lead to cytoskeletal rearrangement and cell death. europa.eu However, direct evidence linking this compound to the activation of these specific pathways is not yet available. The glutamine component of the molecule suggests a potential role for glutamine metabolism in the observed effects, as podocytes possess machinery for glutamatergic signaling which is important for the integrity of the glomerular filtration barrier. nih.gov Derangements in this signaling can lead to proteinuria. nih.gov

Interplay with Cellular Systems and Distinct Biological Pathways

The biological effects of this compound are primarily localized to the kidney in the context of the available research. Its influence on renal cell biology and potential systemic responses are areas of ongoing investigation.

The formation of myeloid bodies strongly indicates that this compound directly impacts the biology of podocytes. This could involve interference with lysosomal function or lipid metabolism. The glutamine moiety of the compound is of interest, as altered glutamine metabolism is a feature of various kidney diseases. nih.gov Glutaminolysis, the process by which glutamine is converted to glutamate (B1630785), plays a role in bioenergetics, redox homeostasis, and cell survival. nih.gov In the context of diabetic kidney disease, for instance, there is evidence of impaired glutamine degradation and utilization in podocytes. nih.gov Whether this compound influences these metabolic pathways in a similar or different manner to free glutamine is a key question for future research.

The development of glomerulonephritis inherently involves an inflammatory component. In acute kidney injury, there is an influx of neutrophils and other immune cells into the kidney. nih.gov Glutamine itself has immunomodulatory properties, and its availability can affect the function of immune cells like neutrophils and lymphocytes. nih.gov However, studies specifically investigating the systemic immune response to this compound and its potential to modulate immune cell activity in the context of the induced FGN have not been extensively reported. Understanding whether the nephritogenicity of this compound is solely a result of direct cellular toxicity or if it also involves the recruitment and activation of systemic immune cells is crucial for a complete picture of its pathophysiological effects.

Table 2: Potential Areas of Influence of this compound on Renal and Systemic Biology

| Biological Area | Potential Influence | Current State of Knowledge |

| Podocyte Metabolism | May interfere with lysosomal function and lipid metabolism. nih.gov Could potentially alter glutamine metabolism. | Direct evidence for this compound's specific metabolic impact is lacking. |

| Glomerular Filtration Barrier | Disrupts the integrity of the barrier, leading to pathology. | The induction of FGN demonstrates a clear disruptive effect. nih.gov |

| Immune System | May modulate inflammatory cell recruitment and activation. | Specific studies on the systemic immune response to this compound are not available. |

Metabolic Intersections of Glutamine Within Glycotriosyl Glutamine Research

Glutamine’s Pivotal Role in Cellular Bioenergetics and Macromolecular Biosynthesis

Glutamine, the most abundant amino acid in the human body, is a versatile molecule central to cellular metabolism. encyclopedia.pubmdpi.comnih.govnih.gov It plays critical roles in bioenergetics, biosynthesis, and maintaining cellular homeostasis. encyclopedia.pubnih.gov Classified as a non-essential amino acid, it can be synthesized by the body, but in states of high metabolic demand or stress, it becomes conditionally essential. nih.gov

Glutamine is a key substrate for both carbon and nitrogen metabolism, significantly contributing to the replenishment of intermediates in the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. mdpi.commdpi.com This function is especially crucial in rapidly proliferating cells, such as cancer cells, which have high demands for energy and biomass. mdpi.comresearchgate.net

The metabolic journey of glutamine begins with its transport into the cell via specific transporters. encyclopedia.pubnih.gov Inside the mitochondria, the enzyme glutaminase (B10826351) catalyzes the conversion of glutamine into glutamate (B1630785) and ammonia (B1221849). encyclopedia.pubnih.gov Glutamate is then converted into α-ketoglutarate (α-KG) by either glutamate dehydrogenase or transaminases. encyclopedia.pub This α-KG enters the TCA cycle, serving as a primary source of carbon to fuel ATP production through oxidative phosphorylation and to provide intermediates for various biosynthetic pathways. encyclopedia.pubmdpi.comresearchgate.net In some cancer cells, glutamine's role as an energy source is equivalent to that of glucose. encyclopedia.pub

Beyond its carbon backbone, glutamine is the principal nitrogen donor for the synthesis of numerous essential macromolecules. mdpi.comnih.gov The nitrogen from glutamine is required for the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, non-essential amino acids, and hexosamines. mdpi.commdpi.comnih.gov This dual contribution of carbon and nitrogen makes glutamine a central hub in cellular metabolism, linking energy production with the synthesis of building blocks necessary for cell growth and proliferation.

Glutamine is an indispensable precursor for the de novo synthesis of nucleotides, the building blocks of DNA and RNA. encyclopedia.pubresearchgate.net Its nitrogen atoms are incorporated into the purine and pyrimidine rings. nih.govyoutube.com Specifically, two glutamine molecules are utilized to generate inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.gov Another glutamine molecule is required for the conversion of IMP to GMP. nih.gov In pyrimidine synthesis, glutamine's nitrogen is used in the formation of the pyrimidine precursor orotate (B1227488) and in the conversion of uridine (B1682114) triphosphate (UTP) to cytidine (B196190) triphosphate (CTP). nih.gov

Furthermore, glutamine serves as a primary substrate for the synthesis of several non-essential amino acids (NEAAs). encyclopedia.pubnih.gov Through the process of transamination, the amino group from glutamate (derived from glutamine) can be transferred to various α-keto acids to form new amino acids. mdpi.comlecturio.com For instance:

Glutamate itself is a key precursor for the synthesis of proline and arginine. lecturio.comlibretexts.org

Aspartate , formed from the transamination of the TCA cycle intermediate oxaloacetate using glutamate as the nitrogen donor, is crucial for both protein and nucleotide synthesis. mdpi.comnih.govresearchgate.net

Alanine is synthesized by the transfer of an amino group from glutamate to pyruvate. lecturio.com

This metabolic flexibility allows cells to adapt to varying nutrient availability by interconverting amino acids, with glutamine standing at the core of this network.

Glutamine plays a critical role in maintaining cellular redox balance by serving as a precursor for the synthesis of glutathione (B108866) (GSH), the most abundant antioxidant in cells. encyclopedia.pubmdpi.comnih.govnih.gov Glutathione is a tripeptide composed of glutamate, cysteine, and glycine (B1666218). nih.govashpublications.org

The synthesis of GSH is a two-step enzymatic process:

Glutamate cysteine ligase (GCL) catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. nih.gov

Glutathione synthetase (GS) then adds glycine to form GSH. nih.gov

The availability of glutamate, which is directly derived from glutamine, is therefore a rate-limiting factor for GSH synthesis. elifesciences.orgresearchgate.net By fueling the production of GSH, glutamine metabolism helps protect cells from damage caused by reactive oxygen species (ROS), which are byproducts of normal metabolic activity. elifesciences.org GSH directly neutralizes free radicals and is a cofactor for enzymes like glutathione peroxidases, which reduce hydrogen peroxide and lipid peroxides. nih.gov The maintenance of a high GSH-to-GSSG (oxidized glutathione) ratio is essential for cell survival, proliferation, and signaling. nih.govashpublications.org

Enzymatic Network Governing Glutamine Metabolism Relevant to Glycotriosyl Glutamine

The metabolic fate of glutamine is tightly controlled by a network of key enzymes that regulate its synthesis and breakdown. The balance between these enzymatic activities dictates the intracellular availability of glutamine and its derivatives, thereby influencing cellular bioenergetics, biosynthesis, and redox status.

Glutaminase (GA) is the primary enzyme responsible for the catabolism of glutamine into glutamate and ammonia, representing the first and rate-limiting step in glutaminolysis. nih.govnih.govmdpi.com In mammals, there are two main isoenzymes, GLS and GLS2, which are encoded by separate genes and exhibit different tissue distributions, kinetic properties, and roles in cellular metabolism. nih.govmdpi.compnas.org

GLS (Kidney-type glutaminase): The GLS gene encodes two main isoforms, KGA and GAC, with GAC being frequently overexpressed in cancer. mdpi.com GLS is widely distributed and is often associated with tumor growth and proliferation. mdpi.comnih.gov Its activity is allosterically activated by inorganic phosphate (B84403) and is subject to regulation by various oncogenes. For example, the c-Myc oncogene is a known upregulator of GLS expression, linking glutamine metabolism to cancer cell proliferation. mdpi.com

GLS2 (Liver-type glutaminase): The GLS2 gene also produces two isoforms, GAB and LGA. mdpi.com In contrast to GLS, GLS2 often acts as a tumor suppressor and is regulated by the tumor suppressor protein p53. mdpi.compnas.org GLS2 expression can enhance the production of glutamate for glutathione synthesis, thereby lowering intracellular ROS levels and protecting cells from oxidative stress. nih.govpnas.org

The differential expression and regulation of these isoenzymes allow cells to fine-tune glutamine metabolism according to their specific metabolic needs and the cellular context. nih.govresearchgate.net

| Feature | GLS (GLS1) | GLS2 |

|---|---|---|

| Gene | GLS | GLS2 |

| Common Isoforms | KGA, GAC | GAB, LGA |

| Primary Role in Cancer | Correlates with tumor growth and proliferation mdpi.comnih.gov | Often functions as a context-dependent tumor suppressor mdpi.comnih.govresearchgate.net |

| Key Regulator | Upregulated by oncogenes (e.g., c-Myc) mdpi.com | Induced by tumor suppressors (e.g., p53) mdpi.compnas.org |

| Function | Supports anaplerosis and biosynthesis for proliferation | Contributes to antioxidant defense via glutathione synthesis nih.govpnas.org |

Glutamine Synthetase (GS), or glutamate-ammonia ligase, is the enzyme that catalyzes the synthesis of glutamine from glutamate and ammonia, a reaction that requires ATP. bohrium.comnih.govwikipedia.org This enzyme plays a crucial role in ammonia detoxification and in maintaining the body's glutamine pool. libretexts.orgnih.gov

GS is found in various tissues, including the brain, liver, and skeletal muscle. nih.govwikipedia.org Its cellular localization is critical to its function. In the brain, for example, GS is predominantly located in astrocytes. wikipedia.org Here, it converts glutamate, taken up from the synaptic cleft, back into glutamine. This glutamine is then transported back to neurons to be reconverted to glutamate, completing the glutamate-glutamine cycle, which is essential for neurotransmitter recycling and protecting neurons from glutamate-induced excitotoxicity. wikipedia.org

The activity of GS is regulated at multiple levels, including gene expression and post-translational modifications. wikipedia.org For instance, glutamine itself can act as a feedback inhibitor of GS activity. acs.org In some cancer cells, the expression of GS is reduced, making them dependent on external glutamine. bohrium.com However, in other contexts, such as in the tumor microenvironment or in certain cancer types like glioblastoma, GS expression can be high, allowing cells to synthesize their own glutamine and resist glutamine deprivation. bohrium.comnih.govresearchgate.net The balance between the activities of Glutaminase and Glutamine Synthetase is a critical determinant of cellular glutamine homeostasis and metabolic phenotype. bohrium.comnih.gov

| Aspect | Details |

|---|---|

| Enzyme Name | Glutamine Synthetase (GS) |

| Reaction Catalyzed | Glutamate + NH₃ + ATP → Glutamine + ADP + Pi bohrium.comnih.gov |

| Primary Functions | - De novo synthesis of glutamine

|

| Key Locations | Brain (astrocytes), liver, kidneys, skeletal muscle nih.govwikipedia.org |

| Regulation | - Feedback inhibition by glutamine acs.org |

| Clinical Relevance | - Neurotransmitter recycling in the brain wikipedia.org |

Aminotransferases and Their Interconnection with Glutamine-Glutamate Cycling

The metabolic fate of glutamine is intricately linked to the activity of aminotransferases, enzymes that catalyze the transfer of an amino group from an amino acid to a keto-acid. This process is central to the glutamine-glutamate cycle, a critical pathway in cellular nitrogen metabolism and neurotransmission. mdpi.comnih.govnih.gov In this cycle, glutamine is converted to glutamate, and vice versa. The primary enzymes facilitating cerebral glutamate metabolism are glutamate dehydrogenase (GDH) and aspartate aminotransferase (AAT). nih.gov

Glutamate can be converted to α-ketoglutarate, an essential intermediate in the Tricarboxylic Acid (TCA) cycle, through the action of aminotransferases or glutamate dehydrogenase. youtube.com Specifically, aspartate aminotransferase is a key enzyme in both the production and oxidation of glutamate in astrocytes. mdpi.com This bidirectional activity is possible because the reactions occur in different cellular compartments (cytosol and mitochondria) and are temporally separated. mdpi.com The cycling of glutamate, GABA, and glutamine between neurons and astrocytes is crucial for replenishing neuronal glutamate and GABA pools. nih.gov Astrocytes take up synaptic glutamate and GABA, convert them to glutamine, which is then transferred back to neurons to serve as a precursor for these neurotransmitters. nih.gov

Membrane Transport Systems for Glutamine and Their Relevance to this compound Disposition

The movement of glutamine across cellular membranes is a highly regulated process mediated by a variety of transport systems. These transporters are critical for maintaining glutamine homeostasis and ensuring its availability for various metabolic processes. nih.gov The most acknowledged glutamine transporters belong to the SLC1, SLC6, SLC7, and SLC38 families. nih.gov The direction and efficiency of glutamine transport depend on the specific transporter, its coupling to ion gradients (like Na+ or H+), and the metabolic state of the cell. nih.gov

Solute Carrier Family 1 Member 5 (SLC1A5), also known as ASCT2 (Alanine, Serine, Cysteine Transporter 2), is a major transporter of glutamine and other neutral amino acids. frontiersin.orgresearchgate.netnih.gov It functions as a sodium-dependent antiporter, exchanging extracellular glutamine for intracellular neutral amino acids. nih.govfrontiersin.org This transporter is characterized by its high affinity for glutamine and is ubiquitously expressed in human cancer cells. nih.gov

The expression of SLC1A5 is upregulated in several types of cancer, where it plays a crucial role in supplying glutamine to fuel rapid cell growth and proliferation. frontiersin.orgnih.govatlasgeneticsoncology.org The transporter's activity is essential for various cellular functions, including the regulation of the mTOR pathway, protein translation, and autophagy. atlasgeneticsoncology.org By mediating glutamine uptake, SLC1A5 supports multiple pathways that regulate the cell cycle and cell growth. nih.gov Research has also indicated its involvement in the glutamine/glutamate cycle in the brain. frontiersin.org

| Property | Description |

|---|---|

| Full Name | Solute Carrier Family 1 Member 5 |

| Alias | ASCT2, ATB(0) |

| Transport Mechanism | Sodium-dependent neutral amino acid antiporter |

| Primary Substrate | Glutamine |

| Cellular Localization | Plasma membrane |

| Key Functions | Glutamine uptake, regulation of mTOR pathway, supports cell growth and proliferation |

| Clinical Relevance | Upregulated in various cancers, associated with poor prognosis in some malignancies |

Besides SLC1A5, several other amino acid transporters contribute to the regulation of intracellular glutamine concentrations. These transporters belong to different families and exhibit distinct transport mechanisms and substrate specificities.

SLC38 Family (System N and System A): Members of the SLC38 family, such as SNAT1, SNAT2, and SNAT3, are sodium-coupled neutral amino acid transporters (SNATs). imrpress.com SNAT3, a System N transporter, can mediate both the uptake and release of glutamine and is crucial in the liver and brain for glutamine cycling. imrpress.com System A transporters, like SNAT1 and SNAT2, are responsible for the electrogenic Na+-dependent uptake of glutamine into neurons. imrpress.com

SLC7 Family (System L): The SLC7 family includes transporters like LAT1 (L-type Amino Acid Transporter 1), which is a sodium-independent antiporter. nih.gov LAT1 often works in concert with other transporters; for instance, intracellular glutamine transported in by SLC1A5 can be used as an efflux substrate for LAT1 to facilitate the uptake of essential amino acids like leucine. atlasgeneticsoncology.org

SLC6 Family: The SLC6 family member B0AT1 (SLC6A19) is a sodium-dependent glutamine co-transporter. nih.gov

| Transporter Family | Member(s) | Transport Mechanism | Key Role in Glutamine Transport |

|---|---|---|---|

| SLC1 | SLC1A5 (ASCT2) | Na+-dependent antiporter | Major transporter for glutamine uptake in highly proliferative cells. |

| SLC38 | SNAT1, SNAT2, SNAT3 | Na+-dependent symporters/antiporters | Involved in glutamine uptake in neurons (SNAT1/2) and bidirectional transport in liver and astrocytes (SNAT3). |

| SLC7 | LAT1 | Na+-independent antiporter | Mediates the exchange of intracellular glutamine for essential amino acids. |

| SLC6 | B0AT1 | Na+-dependent co-transporter | Contributes to glutamine absorption. |

Metabolic Reprogramming in Context of Glutamine Dependence and this compound Activity

Many rapidly proliferating cells, exhibit a dependence on glutamine not only for nucleotide and protein synthesis but also for energy production and redox balance. nih.govnih.gov This phenomenon, often termed "glutamine addiction," involves a significant reprogramming of cellular metabolism. frontiersin.org

Glutamine serves as a major anaplerotic substrate for the TCA cycle, replenishing cycle intermediates that are diverted for biosynthesis. researchgate.net The process begins with the conversion of glutamine to glutamate by the enzyme glutaminase. nih.govbiorxiv.org Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (AKG) by glutamate dehydrogenase or an aminotransferase. researchgate.netnih.govbiorxiv.org

This glutamine-driven replenishment of the TCA cycle is critical for cell survival and proliferation, especially under conditions where glucose metabolism is altered. nih.gov In some cancer cells, glutamine can be metabolized through either the canonical forward mode of the TCA cycle or via reductive carboxylation to produce citrate (B86180) and acetyl-CoA. biorxiv.org The interaction between glutaminolysis and the TCA cycle is frequently dysregulated in cancer, leading to increased production of citrate and acetyl-CoA, which supports fatty acid synthesis. researchgate.net

Glutamine and glucose metabolism are highly interconnected. While rapidly dividing cells are known for high rates of glycolysis (the Warburg effect), oxidative phosphorylation (OXPHOS) often remains a major source of ATP production. nih.gov Glutamine plays a significant role in fueling OXPHOS. nih.gov

Even in hypoxic conditions, glutamine can be a more significant contributor to oxygen consumption and ATP production through oxidative phosphorylation than glucose. nih.gov Glutamine-derived AKG enters the TCA cycle, driving the production of reducing equivalents (NADH and FADH2) that are subsequently used by the electron transport chain to generate ATP. nih.gov In situations of glucose deprivation, some cells can increase their reliance on glutamine-driven oxidative phosphorylation to meet their energy demands. nih.govnih.gov Furthermore, glutamine metabolism is crucial for maintaining cellular redox homeostasis by contributing to the synthesis of glutathione, a major intracellular antioxidant. nih.govnih.gov

Regulatory Influence on Intracellular Signaling Pathways (e.g., mTORC1)

The study of this compound's metabolic intersections invariably necessitates a deep understanding of the signaling roles of its core component, glutamine. Glutamine is not merely a metabolic substrate but also a critical signaling molecule that directly influences key intracellular pathways controlling cell growth, proliferation, and survival. Foremost among these is the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a master regulator of cellular metabolism.

Glutamine-Dependent mTORC1 Activation

The activation of mTORC1 is intricately linked to glutamine availability through several distinct mechanisms. Proliferating cells, particularly cancer cells, often exhibit a strong dependence on glutamine, a phenomenon termed "glutamine addiction." healthline.comoup.com This dependency is partly driven by glutamine's role in sustaining mTORC1 activity.

One primary mechanism involves the process of glutaminolysis, where glutamine is converted to glutamate and subsequently to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (α-KG). nih.govcellsignal.com The production of α-KG from glutamine is crucial for replenishing the TCA cycle, a process known as anaplerosis, which in turn sustains ATP levels and biosynthetic processes. cellsignal.com Research has shown that glutamine, through its metabolism to α-KG, can activate Rag GTPases, which are essential for recruiting mTORC1 to the lysosomal surface, a critical step for its activation. researchgate.net

Furthermore, mTORC1 signaling itself can promote glutamine metabolism in a positive feedback loop. Activated mTORC1 can stimulate glutamine anaplerosis by activating glutamate dehydrogenase (GDH). nih.govaacrjournals.orgmit.edu This is achieved by transcriptionally repressing SIRT4, a mitochondrial sirtuin that inhibits GDH activity. nih.govaacrjournals.orgmit.edu This reciprocal regulation underscores the central role of the glutamine-mTORC1 axis in coordinating nutrient availability with cell growth.

Recent findings have also highlighted alternative pathways for glutamine sensing by mTORC1. Some studies suggest that glutamine can activate mTORC1 independently of the Rag GTPases, through a mechanism involving the small GTPase ADP-ribosylation factor 1 (Arf1). nih.gov Additionally, the protein kinase GCN2 has been identified as a key sensor of glutamine availability, inhibiting mTORC1 upon glutamine depletion. embopress.org This inhibition is mediated through a series of events involving both Rag-dependent and Rag-independent mechanisms. embopress.org

The table below summarizes key research findings on the mechanisms of glutamine-mediated mTORC1 regulation.

| Mechanism | Key Findings | Significance |

| Glutaminolysis and α-KG Production | Glutamine conversion to α-ketoglutarate (α-KG) is necessary for mTORC1 activation. This process can promote the GTP charging of RagB GTPase. researchgate.net | Links cellular energy status and metabolic flux from glutamine directly to the activation of a master growth regulator. |

| SIRT4 Repression | mTORC1 activation leads to the repression of SIRT4, an inhibitor of glutamate dehydrogenase (GDH), thereby promoting glutamine metabolism. nih.govaacrjournals.orgmit.edu | Establishes a positive feedback loop where mTORC1 enhances the very metabolic pathway that contributes to its activation. |

| Rag GTPase-Independent Activation | Glutamine can activate mTORC1 through a mechanism that does not require Rag GTPases but is dependent on the Arf1 GTPase. nih.gov | Reveals multiple, potentially redundant pathways for mTORC1 to sense amino acid availability, highlighting the robustness of this system. |

| GCN2-Mediated Sensing | The kinase GCN2 acts as a sensor for glutamine depletion, leading to the inhibition of mTORC1 through both Rag-dependent and -independent downstream events. embopress.org | Identifies a critical stress-response pathway that couples amino acid scarcity to the suppression of cell growth programs. |

| c-Myc Regulation | The mTORC1/S6K1 pathway regulates the translation of the c-Myc proto-oncogene, which in turn controls the expression of glutaminase (GLS), a key enzyme in glutaminolysis. nih.gov | Connects mTORC1 signaling to the transcriptional control of glutamine metabolism, further integrating nutrient sensing with oncogenic pathways. |

Influence on Other Signaling Pathways

Beyond mTORC1, glutamine metabolism has been shown to intersect with other significant signaling cascades. Research indicates that glutamine can influence these pathways independently of its role in bioenergetics, acting as a direct signaling molecule.

The following table details the influence of glutamine on other key intracellular signaling pathways.

| Signaling Pathway | Observed Effect of Glutamine | Reported Mechanism |

| STAT3 Signaling | Glutamine has been found to promote the proliferation of cancer cells by activating STAT3. nih.gov | This activation occurs independently of glutamine's use as a metabolic fuel, suggesting a direct signaling role. nih.gov |

| c-Myc and Mcl-1 Signaling | Glutamine signaling can specifically activate the proto-oncogene c-Myc and the anti-apoptotic protein Mcl-1. oup.com | This is proposed to occur via glutaminylation of the tumor suppressor FBW7, modulating its function. oup.com |

| T-Cell Signaling | Glutamine metabolism affects T-cell signaling, promoting the function of some T-cell subsets while suppressing others. vumc.org | The glutamine metabolic pathway is integrated with cell signaling and gene expression by directly changing chromatin accessibility. vumc.org |

| Ca2+ and cAMP Signaling | In enteroendocrine L cells, L-glutamine induces an increase in intracellular Ca2+ and cAMP concentrations. nih.govbioscientifica.com | This effect is linked to the taste receptor TAS1R3 and is important for hormone secretion. nih.govbioscientifica.com |

While research has yet to specifically delineate the regulatory influence of this compound, the profound impact of its core amino acid, glutamine, on these critical intracellular signaling networks provides a foundational framework. Understanding how the glycosylation of glutamine might modulate its transport, metabolism, or direct interaction with signaling proteins is a crucial direction for future research. The intersections detailed above highlight the complex and multifaceted role of glutamine as a signaling molecule, a role that is central to the metabolic reprogramming observed in many physiological and pathological states.

Analytical and Methodological Advancements for Glycotriosyl Glutamine and Associated Metabolites

Chromatographic Separation Techniques for Quantitative Analysis

Chromatography is a fundamental analytical technique for the separation and purification of compounds from complex mixtures. For a molecule like Glycotriosyl glutamine, which possesses both a carbohydrate moiety and an amino acid residue, specific chromatographic strategies are required to achieve optimal resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and polar molecules like glycosylated amino acids. The separation of this compound can be approached using several HPLC modes, each offering unique advantages.

Normal-Phase HPLC (NP-HPLC): In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase. This method is particularly well-suited for separating glycans and can be effective in separating glycosylated amino acids based on the hydrophilicity of the glycan moiety.

Reversed-Phase HPLC (RP-HPLC): RP-HPLC employs a non-polar stationary phase and a polar mobile phase. While less common for highly polar glycans, it can be effective for separating glycopeptides and glycosylated amino acids, especially when using ion-pairing reagents to improve retention of the polar analytes.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. HILIC is particularly advantageous for the retention and separation of highly polar compounds like this compound.

Detection Modalities:

Due to the lack of a strong chromophore in this compound, direct UV detection can be challenging and may offer low sensitivity. To overcome this, several detection strategies can be employed:

Pre-column or Post-column Derivatization: The amino group of the glutamine residue can be derivatized with fluorescent tags, such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), to enhance detection by fluorescence detectors, which offer high sensitivity and selectivity.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that can detect any non-volatile analyte. It is independent of the optical properties of the compound, making it suitable for underivatized this compound.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity. HPLC-MS allows for the direct identification and quantification of this compound based on its mass-to-charge ratio (m/z).

Table 1: Illustrative HPLC Parameters for the Analysis of Glycosylated Amino Acids

| Parameter | Condition 1: HILIC-FLD (with derivatization) | Condition 2: RP-HPLC-MS |

| Column | Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) | C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm) |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% to 50% A over 15 min | 5% to 60% B over 20 min |

| Flow Rate | 0.3 mL/min | 0.4 mL/min |

| Detection | Fluorescence (Ex: 340 nm, Em: 455 nm) | Mass Spectrometry (ESI+) |

| Derivatization | Pre-column with OPA/thiol | None |

This table presents hypothetical conditions based on established methods for similar compounds and serves as a starting point for method development for this compound.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Amino acids and their glycosylated forms are non-volatile due to their polar nature. Therefore, derivatization is a mandatory step to increase their volatility for GC analysis.

Derivatization Process:

A two-step derivatization is commonly employed for amino acids:

Esterification: The carboxyl group is converted to an ester, typically a methyl or ethyl ester, by reacting with an alcohol in the presence of an acid catalyst.

Acylation or Silylation: The amino and hydroxyl groups are then acylated with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylated with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form volatile trimethylsilyl (B98337) (TMS) derivatives.

The resulting volatile derivatives of this compound and its metabolites can then be separated on a GC column, typically a non-polar or medium-polarity capillary column.

Detection:

Flame Ionization Detection (FID): FID is a common and robust detector for GC, providing a response proportional to the number of carbon atoms in the analyte.

Mass Spectrometry (MS): GC-MS provides definitive identification of the derivatized compounds based on their mass spectra and fragmentation patterns. This is the preferred method for complex biological samples due to its high selectivity and sensitivity.

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

| Reagent | Target Functional Group(s) | Derivative Formed | Volatility |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -NH2, -OH, -COOH, -SH | Trimethylsilyl (TMS) | High |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -NH2, -OH, -COOH, -SH | Trimethylsilyl (TMS) | High |

| Trifluoroacetic anhydride (TFAA) | -NH2, -OH | Trifluoroacetyl | High |

| Pentafluoropropionic anhydride (PFPA) | -NH2, -OH | Pentafluoropropionyl | High |

This table provides examples of derivatization agents that could be used for the GC analysis of this compound after appropriate method development.

Advanced Mass Spectrometry-Based Profiling and Metabolomics

Mass spectrometry (MS) has become an indispensable tool in metabolomics, offering unparalleled sensitivity and selectivity for the analysis of small molecules in complex biological systems. For this compound, MS-based approaches can provide precise quantification and facilitate the discovery of novel related metabolites and biomarkers.

Targeted metabolomics focuses on the measurement of a predefined set of known metabolites. This approach is highly sensitive and quantitative, making it ideal for hypothesis-driven research where the goal is to measure the concentration of this compound and a specific set of its precursors or degradation products.

The most common technique for targeted metabolomics is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , often using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. In an MRM experiment, the first quadrupole selects the precursor ion (the molecular ion of this compound), which is then fragmented in the second quadrupole. The third quadrupole selects specific fragment ions (product ions) that are characteristic of the parent molecule. This two-stage mass filtering provides exceptional selectivity and reduces chemical noise.

For accurate quantification, stable isotope-labeled internal standards, such as ¹³C- or ¹⁵N-labeled this compound, are often used to correct for variations in sample preparation and instrument response.

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample in a non-biased manner. This approach is used for hypothesis-generating research, such as identifying novel biomarkers or discovering previously unknown metabolic pathways related to this compound.

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, are typically used for untargeted metabolomics. These instruments provide high mass accuracy and resolution, allowing for the determination of the elemental composition of unknown compounds.

The workflow for untargeted metabolomics involves:

Sample analysis by LC-HRMS (or GC-HRMS).

Data processing to detect features (peaks) and align them across different samples.

Statistical analysis to identify features that are significantly different between experimental groups.

Metabolite identification by matching the accurate mass and fragmentation pattern to spectral databases or through structural elucidation.

This approach could reveal unforeseen metabolic consequences of the presence or absence of this compound in a biological system.

Stable isotope labeling involves introducing a substrate labeled with a stable isotope (e.g., ¹³C-glucose or ¹⁵N-glutamine) into a biological system and tracing its incorporation into downstream metabolites. This technique, coupled with mass spectrometry, is a powerful tool for elucidating metabolic pathways and quantifying the rates of metabolic reactions, a field known as Metabolic Flux Analysis (MFA) .

To study the biosynthesis and metabolism of this compound, cells or organisms could be cultured with ¹⁵N-labeled glutamine. nih.gov The incorporation of the ¹⁵N label into this compound and its metabolites can be tracked over time using LC-MS. nih.gov This would provide direct evidence of the metabolic pathways involved in its formation and turnover. nih.gov

Similarly, using ¹³C-labeled glucose would allow researchers to trace the origin of the glycan moiety of this compound. By analyzing the mass isotopologue distribution (the relative abundance of molecules with different numbers of ¹³C atoms), the contribution of different carbon sources to its synthesis can be determined.

Table 3: Comparison of Mass Spectrometry-Based Metabolomics Approaches

| Feature | Targeted Metabolomics | Untargeted Metabolomics | Stable Isotope Labeling / MFA |

| Goal | Absolute quantification of specific metabolites | Global metabolite profiling and biomarker discovery | Pathway elucidation and flux quantification |

| Approach | Hypothesis-driven | Hypothesis-generating | Hypothesis-driven |

| Instrumentation | Triple Quadrupole MS (LC-MS/MS) | High-Resolution MS (Q-TOF, Orbitrap) | High-Resolution MS |

| Selectivity | Very High | Moderate to High | Very High |

| Sensitivity | Very High | Moderate | High |

| Compound Coverage | Limited (predefined) | Broad (hundreds to thousands) | Pathway-specific |

| Application for this compound | Precise measurement of its concentration | Discovery of related metabolic perturbations | Tracing its synthesis and degradation pathways |

Ion Mobility Mass Spectrometry for Conformational Isomer Differentiation

The structural complexity of glycopeptides like this compound presents a significant analytical challenge due to the existence of numerous isomers. mpg.de Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful technique for the separation and characterization of these closely related structures in the gas phase. mpg.denih.govresearchgate.net This method separates ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge, providing an additional dimension of separation. mpg.denih.gov

In IM-MS, ions are guided through a drift tube filled with a neutral buffer gas. nih.govresearchgate.net Their velocity through the tube is influenced by their rotationally averaged collision cross-section (CCS), a parameter that is directly related to their three-dimensional structure. mpg.de Consequently, conformational isomers of this compound, which have the same mass but different shapes, can be distinguished by their different drift times. nih.gov

Research on analogous glycans and glycopeptides has demonstrated the capability of IM-MS to differentiate between various types of isomers:

Configurational Isomers: Isomers differing in the anomeric configuration of glycosidic bonds (α vs. β) can be successfully separated. mpg.debohrium.com

Connectivity Isomers: Variations in the linkage positions of the sugar moieties (e.g., 1,4 vs. 1,3) also result in distinct CCS values, enabling their differentiation. mpg.debohrium.com

Positional Isomers: Even subtle differences, such as the position of a functional group, can be resolved.

The ability of IM-MS to resolve isomers is particularly valuable in the analysis of complex biological samples where multiple isomeric forms of this compound and its metabolites may coexist. The technique can be used for detailed structural elucidation and quality control of synthetic glycopeptides. bohrium.com

Table 1: Illustrative Ion Mobility Separation of Isomeric Glycans

| Isomer Type | Example | Basis of Separation | Reference |

| Configurational | α- vs. β-glycosidic bonds | Different spatial arrangement of the sugar ring, leading to distinct collision cross-sections. | mpg.debohrium.com |

| Connectivity | 1,4- vs. 1,3-glycosidic linkages | Altered overall shape and flexibility of the glycan chain, resulting in different drift times. | mpg.debohrium.com |

| Compositional | Glucose vs. Galactose | While having the same mass, subtle stereochemical differences can sometimes lead to measurable differences in CCS. | nih.gov |

This table is illustrative and based on general findings for glycans, demonstrating the principles applicable to this compound.

Spectrophotometric and Enzymatic Assay Developments

While direct spectrophotometric or enzymatic assays for the intact this compound molecule are not widely established, methods targeting its constituent components, particularly the glutamine residue, can be adapted for its quantification. These assays are typically based on the enzymatic conversion of glutamine or a derivative, followed by the spectrophotometric detection of a product.

One potential approach involves the enzymatic cleavage of the glutamine residue from the glycan moiety. The released glutamine can then be quantified using established enzymatic assays. A common method is the glutamine synthetase assay, which measures the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine. nih.gov The resulting γ-glutamylhydroxamate can be detected colorimetrically at a specific wavelength, typically around 560 nm. nih.gov

Another strategy is a coupled-enzyme assay that measures the ammonia (B1221849) released during the enzymatic hydrolysis of glutamine. nih.gov In this system, glutaminase (B10826351) can be used to convert glutamine to glutamate (B1630785) and ammonia. The released ammonia is then used by glutamate dehydrogenase in the presence of α-ketoglutarate and NADH. The consumption of NADH, which is proportional to the initial amount of glutamine, is monitored by the decrease in absorbance at 340 nm. nih.gov Commercial assay kits based on similar principles for the determination of glutamine are available and could potentially be adapted. bioassaysys.com

The development of a specific enzymatic assay for this compound would likely require an enzyme that can selectively recognize and cleave the glutamine from the triosyl group. The choice of the specific assay would depend on factors such as the required sensitivity, the presence of interfering substances in the sample matrix, and the availability of the necessary enzymes and reagents.

Table 2: Principles of Potential Enzymatic Assays for Glutamine Moiety of this compound

| Assay Principle | Enzyme(s) | Measured Product/Substrate | Wavelength | Reference |

| γ-Glutamyl Transferase Reaction | Glutamine Synthetase | γ-Glutamylhydroxamate | ~560 nm | nih.gov |

| Coupled Assay with Glutamate Dehydrogenase | Glutaminase, Glutamate Dehydrogenase | NADH consumption | 340 nm | nih.govsigmaaldrich.com |

| Colorimetric Determination | Glutamine Hydrolysis Enzyme | Colored product | ~565 nm | bioassaysys.com |

This table outlines established principles for glutamine assays that could be adapted for the analysis of the glutamine component of this compound following its cleavage.

Future Trajectories and Emerging Research Horizons for Glycotriosyl Glutamine Investigation

Development of Sophisticated In Vitro Models for Elucidating Glycotriosyl Glutamine’s Biological Effects

To decipher the precise biological roles of this compound, the development of sophisticated in vitro models is a critical next step. Traditional two-dimensional (2D) cell cultures, while foundational, often fail to recapitulate the complex microenvironments of tissues. Therefore, future research will likely focus on establishing and utilizing advanced three-dimensional (3D) culture systems.

Key areas of development are expected to include:

Organoid Cultures: Patient-derived or stem-cell-derived organoids, which self-organize into structures mimicking the architecture and function of organs such as the kidney, intestine, or brain, will be invaluable. These models can provide a more physiologically relevant context to study the uptake, metabolism, and downstream effects of this compound on specific cell types and their interactions.

Microfluidic "Organ-on-a-Chip" Systems: These devices allow for the precise control of the cellular microenvironment, including nutrient gradients and fluid flow. By incorporating relevant cell types on a chip, researchers can create functional units of tissues to investigate the impact of this compound under conditions that more closely mimic physiological and pathological states.

Co-culture Systems: Investigating the influence of this compound on intercellular communication is another promising avenue. Co-culture models, where different cell types are grown together, can be employed to understand how the compound might modulate signaling pathways and interactions between, for example, epithelial cells and immune cells.

These advanced in vitro platforms will be instrumental in conducting detailed mechanistic studies, identifying cellular targets, and screening for potential therapeutic modulators of this compound's activity.

Application of Multi-Omics Technologies to Comprehend this compound Pathophysiology

A comprehensive understanding of how this compound contributes to disease states necessitates a systems-level approach. The application of multi-omics technologies will be pivotal in constructing a holistic picture of the molecular perturbations induced by this compound. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can uncover novel pathways and biomarkers associated with this compound's pathophysiology.

Future research in this area will likely involve:

Transcriptomics: RNA sequencing (RNA-seq) of cells or tissues exposed to this compound can reveal changes in gene expression patterns, providing insights into the signaling pathways and cellular processes that are activated or repressed.

Proteomics: Techniques such as mass spectrometry-based proteomics can identify and quantify alterations in the proteome, offering a direct view of the functional changes occurring within cells in response to the compound.

Metabolomics: By analyzing the global metabolite profile, researchers can map the metabolic fate of this compound and identify downstream metabolic shifts. This can help to pinpoint enzymatic steps and pathways that are directly or indirectly affected.

Integrative Multi-Omics Analysis: The true power of this approach lies in the integration of these different omics datasets. By combining information on gene expression, protein levels, and metabolite concentrations, it will be possible to construct detailed models of the molecular networks perturbed by this compound, leading to a more profound understanding of its role in health and disease.

This comprehensive data-driven approach will be crucial for identifying potential diagnostic and prognostic biomarkers, as well as for pinpointing novel therapeutic targets within the pathways influenced by this compound.

Exploration of Novel Modalities and Therapeutic Targets within Related Metabolic Pathways

Building on the insights gained from advanced in vitro models and multi-omics analyses, the exploration of novel therapeutic modalities and targets related to this compound metabolism represents a significant future horizon. While direct therapeutic targeting of this compound itself is a long-term goal, a more immediate strategy involves modulating the metabolic pathways in which it participates.

Given the central role of glutamine in cellular metabolism, particularly in proliferative states such as cancer, research into therapeutic interventions targeting glutamine-related pathways is already an active area. Future investigations specific to this compound could focus on:

Enzyme Inhibition: Identifying and characterizing the specific enzymes responsible for the synthesis, degradation, and modification of this compound will be a critical first step. Once identified, these enzymes could become targets for the development of small molecule inhibitors or other therapeutic agents.

Transporter Targeting: Understanding the mechanisms by which this compound is transported into and out of cells is essential. The transporters involved could represent viable therapeutic targets to modulate its intracellular concentration and, consequently, its biological effects.

Metabolic Reprogramming: Investigating whether the presence of this compound alters cellular reliance on other metabolic pathways could open up new therapeutic avenues. For instance, if cells treated with this compound become more dependent on a particular metabolic pathway, targeting that pathway could be an effective therapeutic strategy.

Combination Therapies: Exploring the potential for synergistic effects by combining agents that target this compound-related pathways with existing therapies is a promising direction. This could enhance therapeutic efficacy and potentially overcome mechanisms of drug resistance.

The exploration of these novel therapeutic strategies holds the promise of translating fundamental research on this compound into clinical applications for a range of diseases where its metabolism is implicated.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Glycotriosyl glutamine in vitro?

- Answer : this compound synthesis typically involves enzymatic or chemical conjugation of glutamine with glycan moieties. For enzymatic approaches, glycosyltransferases (e.g., from E. coli or yeast) are used under controlled pH and temperature to ensure regioselectivity . Characterization requires:

-

Structural analysis : NMR (¹H, ¹³C, and 2D-COSY) to confirm glycosidic linkages and glutamine conjugation .

-

Purity assessment : Reverse-phase HPLC with UV detection (λ = 210–220 nm for amide bonds) and mass spectrometry (ESI-MS or MALDI-TOF) .

-

Stability testing : Accelerated degradation studies under varying pH (2–9) and temperature (4–37°C) to assess hydrolytic susceptibility of glycosidic bonds .

Characterization Method Key Parameters Reference NMR Chemical shifts, coupling constants HPLC Retention time, peak purity Mass Spectrometry Molecular ion peaks, fragmentation patterns

Q. How does this compound interact with intestinal tight junction proteins, and what experimental models validate this?

- Answer : this compound may enhance tight junction integrity by upregulating claudin-1 and occludin expression. In vitro models include:

- Caco-2 monolayers : Transepithelial electrical resistance (TEER) measurements post-treatment (e.g., 5 mM this compound for 24 hr) .

- Immunofluorescence staining : Quantify protein localization using anti-claudin-1 antibodies and confocal microscopy .

Advanced Research Questions

Q. What contradictory findings exist regarding the therapeutic efficacy of this compound in inflammatory bowel disease (IBD), and how can they be resolved?

- Answer : Contradictions arise from:

- Dosage-dependent effects : Low doses (0.5–2 mM) improve barrier function, while high doses (>5 mM) may exacerbate oxidative stress via mTOR overactivation .

- Patient heterogeneity : Subgroup analyses in clinical trials reveal divergent responses in ulcerative colitis vs. Crohn’s disease cohorts .

- Resolution strategies :

- Mechanistic stratification : Use RNA-seq to identify biomarkers (e.g., SLC1A5 expression) predictive of responder subsets .

- Dose optimization : Pharmacokinetic modeling to define therapeutic windows based on glutamine plasma levels .

Q. How can computational models predict the amyloidogenic potential of this compound’s glutamine-rich domains?

- Answer : Prion-like aggregation propensity can be predicted using:

- Sequence-based tools : PLAAC (Prion-Like Amino Acid Composition) and PAPA (Prediction of Amyloid Polymerization Algorithm) to identify Q/N-rich regions .

- Molecular dynamics (MD) simulations : Simulate conformational changes under physiological conditions (37°C, pH 7.4) using GROMACS or AMBER .

Q. What are the limitations of current in vitro models for studying this compound’s nephroprotective effects, and how can they be addressed?

- Answer : Limitations include:

- Lack of metabolic complexity : Static cell cultures fail to replicate renal tubular fluid flow. Solution : Use microfluidic kidney-on-a-chip models with primary proximal tubule cells .

- Species-specific responses : Rodent models underestimate human glomerular filtration rates. Solution : Human-derived kidney organoids with CRISPR-edited SLC6A19 transporters .

Methodological Guidelines

Q. How should researchers design dose-response studies for this compound to account for its biphasic effects?

- Protocol :

Pilot range-finding : Test 0.1–10 mM in 3D spheroid models to identify toxicity thresholds (e.g., via ATP assays) .

Nonlinear regression : Fit data to a sigmoidal Emax model using GraphPad Prism to calculate EC50 and Hill coefficients .

Validation in co-cultures : Include immune cells (e.g., THP-1 macrophages) to assess cytokine-mediated modulation of efficacy .

Q. What statistical approaches are recommended for reconciling conflicting clinical data on this compound supplementation?

- Recommendations :

- Meta-analysis : Pool data from ≥5 RCTs using random-effects models (RevMan or R’s metafor package) to quantify heterogeneity (I² statistic) .

- Sensitivity analysis : Exclude studies with high risk of bias (e.g., unblinded trials) per Cochrane criteria .

- Bayesian frameworks : Use Stan or JAGS to model dose-response relationships in underpowered subgroups .

Data Presentation Standards

- Tables/Figures : Include error bars as SEM (for n ≥ 5) or individual data points (n < 5) .

- Reproducibility : Report independent replication counts (e.g., "Experiments repeated 3× across 2 labs") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.